molecular formula C9H11NO2 B041495 2,6-Dimethyl-nicotinic acid methyl ester CAS No. 127067-18-9

2,6-Dimethyl-nicotinic acid methyl ester

Cat. No. B041495
M. Wt: 165.19 g/mol
InChI Key: CCMDYJLHJDTZOK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of nicotinic acid derivatives, including 2,6-Dimethyl-nicotinic acid methyl ester, often involves the reaction of pyridine derivatives with various reagents to introduce the desired functional groups. For instance, Gad-Elkareem et al. (2006) describe the preparation of nicotinic acid esters by reacting pyridine-2(1H)-thione derivatives with α-halo-reagents, leading to compounds that further undergo cyclization to form various heterocyclic structures (Gad-Elkareem, Abdel-fattah, & Elneairy, 2006).

Molecular Structure Analysis

The molecular structure of 2,6-Dimethyl-nicotinic acid methyl ester and related compounds has been determined using techniques such as X-ray diffraction. For example, Newkome et al. (1986) reported the synthesis and X-ray structure determination of nicotinic acid-based N,N′-bidentate ligands, revealing details about the arrangement of atoms and the geometry of the molecule (Newkome, Theriot, Gupta, Balz, & Fronczek, 1986).

Chemical Reactions and Properties

Chemical reactions involving 2,6-Dimethyl-nicotinic acid methyl ester are diverse, ranging from esterification processes to more complex cyclization reactions. Erharuyi et al. (2015) explored the antinociceptive activity of methyl nicotinate, demonstrating the compound's utility in medicinal chemistry research (Erharuyi, Igbe, Falodun, Enadeghe, & Igbinedion, 2015).

Scientific Research Applications

Synthesis and Derivative Formation

  • Synthesis Challenges and Alternatives: The synthesis of related compounds, such as 1,4-dihydro-2-methyl-4-oxo-nicotinic acids, has been explored. Alternatives to Ochiai's procedure were developed due to its failure to yield expected derivatives (Ferlin, Marco, & Dean, 2006).
  • Cyclocondensation Reactions: Cyclocondensation of the N-oxide of the methyl ester of nicotinic acid with various compounds has been studied, leading to the formation of different derivatives such as 2,7-naphthyridines (Dar'in, Selivanov, Lobanov, & Potekhin, 2008).

Chemical Modifications and Analyses

  • Deuteration for Protein Modification: Methyl groups of related compounds like 2,6-dimethylnicotinic acid were deuterated for use as nicotinoylating agents in protein modification (Tsumoto, Murata, Miyata, Taguchi, & Kohda, 2003).
  • Exploring Antioxidant and Vasorelaxant Properties: Thionicotinic acid derivatives were investigated for their vasorelaxation and antioxidation properties, offering insights into potential therapeutic applications (Prachayasittikul et al., 2010).

Pharmacological Potential

  • Antimicrobial Activity: Novel compounds synthesized from nicotinic acid and amino acid methyl esters exhibited strong antimicrobial activity, showing the potential of derivatives in this area (Naglah, Awad, Bhat, Al-Omar, & Amr, 2015).
  • Enantiospecific Synthesis: Annulated nicotine analogues, synthesized from D-glutamic acid, explored the pharmacological potential of nicotinoid derivatives (Lennox, Turner, & Rapoport, 2001).

Chemical Reaction Studies

  • Reaction with Dimethyl Sulphate: The reaction of isomeric pyridinecarboxylic acid 1-oxides with dimethyl sulphate was studied, providing insights into the chemical behavior of related compounds (Deady, 1975).

Safety And Hazards

The safety data sheet for a related compound, fatty acid methyl esters, indicates that it can cause skin irritation, serious eye irritation, and may be harmful if swallowed . It is also harmful to aquatic life .

properties

IUPAC Name

methyl 2,6-dimethylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6-4-5-8(7(2)10-6)9(11)12-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCMDYJLHJDTZOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00564551
Record name Methyl 2,6-dimethylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00564551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethyl-nicotinic acid methyl ester

CAS RN

127067-18-9
Record name Methyl 2,6-dimethyl-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127067-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,6-dimethylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00564551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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